Benzyl Pent-4-enoate
Overview
Description
Benzyl Pent-4-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in synthetic organic chemistry. While the provided papers do not directly discuss Benzyl Pent-4-enoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand Benzyl Pent-4-enoate.
Synthesis Analysis
The synthesis of compounds related to Benzyl Pent-4-enoate often involves palladium-catalyzed reactions, as seen in the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols from (E)-4-alkoxy-2-butenyl benzoates . Additionally, the copper-catalyzed coupling of Grignard reagents with pent-1-en-4-yn-3-yl benzoates leads to the formation of (Z)-1,5-disubstituted pent-3-en-1-ynes, showcasing the versatility of transition metal-catalyzed processes in synthesizing complex organic structures . The regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate further exemplifies the synthetic strategies that can be employed to construct molecules with multiple functional groups .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using these techniques, providing detailed information on the molecular geometry and electronic structure . Such analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Benzyl Pent-4-enoate is diverse. For example, photochemical reactions involving enamino ketones and benzophenone can lead to the formation of products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . The neighboring ester group in conjugated enynes can participate in reactions such as 2,4-dibromohydration, influencing the outcome and selectivity of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to Benzyl Pent-4-enoate can be quite varied. Liquid crystalline properties are observed in alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, indicating the potential for such compounds to be used in materials science . Similarly, substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety have been synthesized and their transition temperatures and enthalpies of fusion reported, which are important for their application in liquid crystal technology .
Scientific Research Applications
Radical Chemistry and Synthesis of Tetrahydroselenophenes
Alkyl pent-4-enyl selenides, including pent-4-enylseleno benzoate and phenyl (pent-4-enylseleno)formate, have been utilized as precursors for alkyl, acyl, and oxyacyl radicals. These precursors, through photochemical reactions with diethyl 2-phenylselenomalonate, participate in tandem homolytic addition/substitution sequences to generate tetrahydroselenophenes and the corresponding phenylselenides. This application signifies the importance of Benzyl Pent-4-enoate derivatives in radical chemistry and the synthesis of novel organic compounds (Lobachevsky, Schiesser, & Gupta, 2007).
Synthesis of Unnatural α-Amino Acid Derivatives
Unnatural α-amino esters have been synthesized using Benzyl Pent-4-enoate derivatives. For example, highly substituted α-amino esters were prepared in a regiocontrolled and diastereoselective manner via Pd(II)-catalyzed three-component coupling of boronic acids and allenes with ethyl iminoacetate. This process highlights the use of Benzyl Pent-4-enoate derivatives in the synthesis of complex molecules, potentially useful in pharmaceuticals and material science (Hopkins & Malinakova, 2007).
Stereoselective Synthesis and Material Applications
Benzyl Pent-4-enoate derivatives have also been used for the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This synthesis involves quaternary carbon stereocontrolled cis-configuration formation and effectively blocks potential E/Z isomerization, which is significant in maintaining the integrity of certain chemical structures. The practicality of this approach was demonstrated by synthesizing side-chain materials for commercially important pharmaceuticals (Zhai et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, Benzyl Pent-4-enoate derivatives have been engaged in various catalytic processes. For instance, they were involved in the copper-catalyzed iminoiodane-mediated aminolactonization of olefins, providing a method for introducing 4-substituted (Z)-pent-2-enoates into sterically encumbered pyrroles and indoles (Karila, Leman, & Dodd, 2011).
properties
IUPAC Name |
benzyl pent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWDEGVEUATPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434766 | |
Record name | 4-Pentenoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Pent-4-enoate | |
CAS RN |
113882-48-7 | |
Record name | 4-Pentenoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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